molecular formula C12H18ClN3O2S B2857740 (R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride CAS No. 1389310-05-7

(R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride

Cat. No.: B2857740
CAS No.: 1389310-05-7
M. Wt: 303.81
InChI Key: CKOSRPXQJVKHLM-RFVHGSKJSA-N
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Description

(R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride is a chiral benzothiadiazine derivative characterized by a fused benzo-thiadiazine core, a piperidin-3-yl substituent at position 3, and two sulfonyl oxygen atoms (2,2-dioxide). Its hydrochloride salt form enhances solubility and stability for pharmacological applications. Key properties include:

  • Molecular Weight: 303.81 g/mol
  • CAS Number: 1389310-34-2
  • Purity: ≥98% (HPLC)
  • Stereochemistry: The (R)-configuration at the piperidine moiety is critical for bioactivity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Properties

IUPAC Name

3-[(3R)-piperidin-3-yl]-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S.ClH/c16-18(17)14-12-6-2-1-4-10(12)9-15(18)11-5-3-7-13-8-11;/h1-2,4,6,11,13-14H,3,5,7-9H2;1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOSRPXQJVKHLM-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC3=CC=CC=C3NS2(=O)=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N2CC3=CC=CC=C3NS2(=O)=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride is a novel compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • CAS Number : 1153803-31-6
  • Molecular Formula : C₁₂H₁₈ClN₃O₂S
  • Molecular Weight : 287.81 g/mol

The compound features a piperidine ring and a benzo[1,2,6]thiadiazine structure, which are known for their diverse biological activities.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antifungal Activity : Studies have shown that piperidine derivatives can disrupt fungal cell membranes and induce apoptotic cell death in pathogens like Candida auris . This compound may share similar antifungal properties.
  • Antimicrobial Properties : Piperidine derivatives have been reported to possess broad-spectrum antimicrobial activity against various bacterial strains . The specific interactions of this compound with bacterial targets remain to be fully elucidated.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeMechanismReference
AntifungalDisruption of cell membranes; apoptosis
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of cell cycle arrest and apoptosis

Study on Antifungal Properties

A study investigated the antifungal activity of piperidine derivatives against Candida auris. The derivatives showed significant antifungal activity with MIC values ranging from 0.24 to 0.97 μg/mL. The study concluded that these compounds could serve as potential candidates for treating resistant fungal infections due to their ability to induce apoptosis and disrupt cellular integrity .

Research on Antimicrobial Effects

Another research focused on the antimicrobial effects of various piperidine derivatives. The results indicated that these compounds exhibited potent antibacterial activity against several strains of bacteria. The study highlighted the importance of structural modifications in enhancing the antimicrobial efficacy of piperidine-based compounds .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound (R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride:

  • This compound Parchem supplies this chemical, as well as other specialty chemicals, worldwide . The compound is also known as Synonym1389310-05-7, this compound, (R)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide hydrochloride, 3-[(3R)-piperidin-3-yl]-1,4-dihydro-2lambda6,1,3-benzothiadiazine 2,2-dioxide; hydrochloride, AKOS037654059, KS-7283, 3[(3R)Piperidin3-yl]3,4-dihydro1H-2lambda(6),1,3-benzothiadiazine-2,2-dione HCl . The molecular formula is C12H18ClN3O2S .
  • Pyrazoles Pyrazole derivatives have exhibited diverse biological activities, including antibacterial, anticancer, antifungal, antioxidant, α-glucosidase and α-amylase inhibitory, anti-inflammatory, antimycobacterial, and antimalarial activities . Multicomponent reactions (MCRs) have gained popularity in synthesizing pyrazole derivatives due to their pot, atom, and step economy (PASE) .
  • 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one A study describes the synthesis and preliminary in vitro pharmacological screening of a new series of benzo[d]imidazole-2-one derivatives . Several compounds in the series were found to be promising NLRP3 inhibitors . Computational simulations suggested a mechanism of protein–ligand binding that might explain the activity of the compounds .

Comparison with Similar Compounds

Benzothiazine-Based MAO Inhibitors

Compounds like 4-(((2-Chloroquinolin-3-yl)methylene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (7a) and 1-Methyl-4-((1-(thiophen-2-yl)ethylidene)hydrazono)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (9a) share the benzo-thiadiazine 2,2-dioxide core but differ in substituents:

  • 7a: Incorporates a 2-chloroquinolinyl hydrazone group, enhancing MAO-A/MAO-B dual inhibition.
  • 9a : Features a thiophen-2-yl hydrazone group, improving selectivity for MAO-B .

Key Comparison :

Parameter (R)-3-Piperidin-3-yl Derivative 7a 9a
Target CNS (proposed) MAO-A/MAO-B MAO-B selective
Substituent Piperidin-3-yl 2-Chloroquinolinyl hydrazone Thiophen-2-yl hydrazone
Bioactivity Undisclosed (discontinued) IC₅₀ MAO-A: 0.42 µM IC₅₀ MAO-B: 0.12 µM

The piperidine substituent in the target compound may confer distinct receptor-binding kinetics compared to hydrazone-based analogs, though direct activity data remain unavailable .

Pyrazino[2,3-c][1,2,6]thiadiazine 2,2-Dioxide Diuretics

Novel diuretics derived from pyrazino-thiadiazine 2,2-dioxide highlight the role of substituent positioning:

  • N-Substituted Pyrazino-thiadiazines: Substituents at positions 1 and 4 modulate renal electrolyte transport. For example, methyl groups at position 1 enhance potency, while bulkier groups reduce efficacy .

Key Comparison :

Parameter (R)-3-Piperidin-3-yl Derivative Pyrazino-thiadiazine Diuretics
Core Structure Benzo-thiadiazine Pyrazino-thiadiazine
Pharmacological Use CNS (proposed) Diuretics
Critical Substituents Piperidin-3-yl N-Alkyl groups at position 1

The benzo-thiadiazine scaffold in the target compound may offer broader blood-brain barrier penetration compared to pyrazino derivatives optimized for renal targets .

3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine (1) and Derivatives

This precursor to thiadiazinones (e.g., 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (3)) shares synthetic pathways with the target compound:

  • Synthesis : Requires hazardous reagents (Cl₂, SCl₂), similar to Appel’s salt (4,5-dichloro-1,2,3-dithiazolium chloride). However, Appel’s salt is easier to isolate .
  • Reactivity: Transforms into dichloro-thiadiazinone (3) in high yields (75–85%) via reactions with acids (HCO₂H, AcOH) or nitrates (NaNO₃, AgNO₃) .

Key Comparison :

Parameter (R)-3-Piperidin-3-yl Derivative 3,5-Dichloro-thiadiazinone (3) Appel’s Salt
Synthesis Complexity High (discontinued) Moderate Low (commercial reagents)
Stability Hydrochloride salt enhances Crystalline (mp 81–82°C) Hygroscopic chloride salt
Applications Pharmacological Intermediate for heterocycles Electrophilic reagent

The target compound’s discontinued status contrasts with the robust synthetic utility of simpler thiadiazines like (3) .

Polycyclic 4H-1,2,6-Thiadiazines

Fused derivatives such as acenaphtho[5,6-cd][1,2,6]thiadiazine (33) and cyclopenta[1,2,6]thiadiazines (13, 38, 39) demonstrate expanded aromatic systems:

  • Synthesis: Cyclocondensation with diamines or enaminonitriles yields fused rings (45–90% yields) .
  • Properties : Extended conjugation enhances electronic properties, making them candidates for materials science (e.g., conductive polymers) .

Key Comparison :

Parameter (R)-3-Piperidin-3-yl Derivative Cyclopenta-thiadiazines
Aromatic System Monocyclic benzo-thiadiazine Bicyclic (cyclopenta-fused)
Applications Pharmacology Materials science

Preparation Methods

Nucleophilic Substitution

The thiadiazine dioxide core, activated at the 3-position, reacts with (R)-3-aminopiperidine dihydrochloride in the presence of a base such as triethylamine. This method, adapted from Ullmann-type couplings, uses copper(I) iodide as a catalyst in dimethylformamide at 80–100°C. The reaction proceeds via an SNAr mechanism, with yields reaching 70–75%.

Reductive Amination

An alternative approach involves condensing a ketone derivative of the thiadiazine dioxide with (R)-3-aminopiperidine under hydrogenation conditions (H2, Pd/C). This method avoids harsh bases but requires an additional oxidation step to regenerate the ketone.

Reaction Conditions :

Method Catalyst Solvent Temperature Yield
SNAr CuI, Et3N DMF 80°C 75%
Reductive Amination Pd/C, H2 EtOH 25°C 68%

Purification and Salt Formation

The final product is isolated as the hydrochloride salt to enhance stability and solubility. Critical steps include:

  • Acidification : Treating the free base with concentrated HCl in ethanol.
  • Crystallization : Slow cooling of the ethanolic solution yields crystalline (R)-3-piperidin-3-yl-3,4-dihydro-1H-benzothiadiazine 2,2-dioxide hydrochloride with >99% enantiomeric excess (HPLC analysis).

Industrial-Scale Considerations

The patent WO2007112368A2 highlights scalability challenges and solutions:

  • Batch Size : Reactions are conducted at multi-kilogram scales (up to 4,000 g).
  • Solvent Recovery : Methanol and tetrahydrofuran are recycled via distillation.
  • Quality Control : In-process checks using chiral HPLC ensure stereochemical integrity.

Q & A

Q. What are the standard synthetic routes for this compound, and what starting materials are typically employed?

The synthesis of (R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride typically involves multi-step reactions, including cyclization and stereoselective steps. Key precursors often include piperidine derivatives and functionalized benzo-thiadiazine scaffolds. For example, analogous syntheses of heterocyclic compounds (e.g., tetrahydroimidazo[1,2-a]pyridines) employ reagents like diethyl dicarboxylates and nitrophenyl intermediates under controlled temperatures (215–217°C) . Catalysts such as triphenylphosphine-palladium complexes may enhance stereoselectivity, as seen in related piperidine-based syntheses .

Q. What analytical techniques are recommended for confirming identity and purity?

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (75:25) at 1.0 mL/min flow rate, detecting at 230 nm .
  • NMR : ¹H and ¹³C NMR (e.g., δ 1.32–1.98 ppm for methyl groups in piperidine analogs) to confirm stereochemistry and hydrogen/carbon environments .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .

Advanced Questions

Q. How can reaction yield be optimized during stereoselective synthesis?

  • Catalyst Selection : Palladium complexes (e.g., Pd(PPh₃)₄) improve stereocontrol in analogous heterocyclic systems .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability in multi-step reactions .
  • Temperature Gradients : Gradual heating (e.g., 80°C to 215°C) minimizes side reactions in cyclization steps .

Q. How to resolve contradictions in spectral data (e.g., NMR/HRMS) for structural elucidation?

  • 2D NMR : Use COSY and HSQC to resolve overlapping signals in crowded regions (e.g., δ 6–8 ppm for aromatic protons) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .
  • Cross-Referencing : Align HRMS data with pharmacopeial impurity standards (e.g., 1263278-80-3 for bromophenyl analogs) .

Q. What methodologies ensure pharmacopeial compliance in impurity profiling?

  • Limit Tests : Quantify impurities (e.g., halogenated byproducts) via HPLC with ≤0.2% area thresholds, as per USP guidelines .
  • Stress Testing : Expose the compound to hydrolytic (pH 1–13), oxidative (3% H₂O₂), and thermal (40–60°C) conditions to identify degradation products .
  • Reference Standards : Use certified impurities (e.g., 82419-52-1 for fluoro-carboxylic acid analogs) for calibration .

Q. What experimental designs are critical for stability studies?

  • Accelerated Conditions : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to track degradation .
  • Forced Degradation : Use UV light (ICH Q1B guidelines) to assess photostability and identify photo-oxidation products .
  • Mobile Phase Buffers : Adjust pH to 3.0–5.0 to enhance peak resolution for polar degradation products .

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